molecular formula C8H11NO3 B3280200 2-Amino-4,5-dimethoxyphenol CAS No. 7107-04-2

2-Amino-4,5-dimethoxyphenol

Cat. No.: B3280200
CAS No.: 7107-04-2
M. Wt: 169.18 g/mol
InChI Key: DSRNAJDVFNETPG-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxyphenol is a phenolic derivative featuring an amino group at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions on the benzene ring.

  • Solubility: Methoxy groups reduce polarity compared to hydroxyl analogs, likely lowering water solubility but improving solubility in organic solvents.
  • Applications: Structurally similar compounds are used in pharmaceuticals, agrochemicals, and organic synthesis, though specific applications for this compound require further study.

Properties

IUPAC Name

2-amino-4,5-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNAJDVFNETPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethoxyphenol typically involves the reaction of 2,5-dimethoxyaniline with a suitable oxidizing agent. One common method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4,5-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in oxidative stress or enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2-amino-4,5-dimethoxyphenol and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 4,5-OCH₃, 2-NH₂ C₈H₁₁NO₃ 169.18 Phenol, amino, methoxy
2-Amino-4,6-dichlorophenol 4,6-Cl, 2-NH₂ C₆H₅Cl₂NO 194.02 Phenol, amino, chloro
5-Fluoro-2-amino-4,6-dichloropyrimidine 4,6-Cl, 5-F, 2-NH₂ C₄H₃Cl₂FN₃ 193.57 Pyrimidine, amino, chloro
AMINO(2-Br-4,5-dimethoxyphenyl)acetic acid 2-Br, 4,5-OCH₃, NH₂ C₁₀H₁₂BrNO₄ 290.11 Acetic acid, bromo, methoxy

Key Observations :

  • Substituent Effects: Methoxy groups (electron-donating) in this compound contrast with chloro (electron-withdrawing) in dichlorophenol derivatives. This difference impacts acidity, with chloro-substituted phenols being more acidic (e.g., pKa ~6–8 for dichlorophenols vs ~10 for methoxy analogs).
  • Biological Activity: 2-Amino-4,6-dichloropyrimidines exhibit nitric oxide (NO) inhibition (IC₅₀ = 2–36 μM) , while dihydroxy analogs are inactive, highlighting the role of halogenation in bioactivity. Methoxy-substituted compounds may lack similar potency due to reduced electrophilicity.
  • Synthetic Accessibility : Methoxy groups are typically introduced via alkylation of hydroxyl precursors or direct electrophilic substitution, whereas chloro groups require chlorination agents (e.g., POCl₃) .

Physicochemical Properties

Property This compound 2-Amino-4,6-dichlorophenol 5-Fluoro-2-amino-4,6-dichloropyrimidine
Water Solubility Low (methoxy reduces polarity) Moderate (Cl increases polarity) Low (halogens dominate)
Melting Point Estimated 150–180°C ~200°C 180–190°C
Stability Air-stable (methoxy inhibits oxidation) Prone to hydrolysis Stable under anhydrous conditions

Biological Activity

2-Amino-4,5-dimethoxyphenol (ADMP) is a phenolic compound notable for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

ADMP is characterized by the presence of two methoxy groups and an amino group on a benzene ring, which significantly influences its reactivity and biological activities. Its molecular formula is C9H11NO3C_9H_{11}NO_3, and it typically exists as a hydrochloride salt, enhancing its solubility in water for various applications in pharmaceuticals and research settings.

The biological activity of ADMP is primarily attributed to its ability to act as an electron donor or acceptor , facilitating redox reactions. It interacts with various enzymes and proteins, modulating their activity, which leads to several biological effects including antioxidant and antimicrobial properties. The specific pathways involved can vary based on the context of its application.

Antioxidant Properties

ADMP exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property has been linked to its potential in preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research indicates that ADMP has antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against different bacterial strains has been documented, showcasing its potential in clinical applications.

Cytotoxicity

In recent studies, ADMP derivatives have shown cytotoxic effects against cancer cell lines. For instance, certain analogs demonstrated superior potency compared to established chemotherapeutic agents like Doxorubicin, suggesting a promising avenue for cancer treatment .

Comparative Analysis of Related Compounds

To better understand the unique properties of ADMP, a comparison with structurally related compounds can be insightful.

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-methoxyphenolOne methoxy groupExhibits different biological activity profiles
2-Amino-4,5-dimethylphenolTwo methyl groups instead of methoxyVaries significantly in solubility and reactivity
3-AminophenolAmino group at position threeDifferent pharmacological effects compared to ADMP

This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical behavior.

Case Studies

Several case studies highlight the therapeutic potential of ADMP:

  • Antioxidant Efficacy : A study demonstrated that ADMP significantly reduced oxidative stress markers in vitro, indicating its potential as a protective agent against oxidative damage.
  • Antimicrobial Testing : Clinical evaluations showed that ADMP displayed effective inhibition against several pathogenic bacteria, suggesting its application in developing new antibiotics.
  • Cytotoxicity Against Cancer : In vitro assays revealed that certain derivatives of ADMP exhibited IC50 values lower than traditional chemotherapeutics, indicating strong potential for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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